![molecular formula C20H19N5 B4611725 2-ethyl-5-methyl-3-phenyl-N-4-pyridinylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4611725.png)
2-ethyl-5-methyl-3-phenyl-N-4-pyridinylpyrazolo[1,5-a]pyrimidin-7-amine
Übersicht
Beschreibung
2-ethyl-5-methyl-3-phenyl-N-4-pyridinylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H19N5 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.16404563 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and 5-lipoxygenase inhibition, showing potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Another study synthesized pyrazole and pyrazolopyrimidine derivatives with significant antibacterial activity, further indicating the potential therapeutic applications of these compounds (Rahmouni et al., 2014).
Antimicrobial Applications
New pyrazolo[1,5-a] pyrimidine derivatives were synthesized, characterized, and tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi. These compounds exhibited excellent antimicrobial activities, with some even showing greater potency than conventional antibiotics (Şener et al., 2017).
Mycobacterial ATP Synthase Inhibition
A study reported the synthesis of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, identifying them as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis. These compounds showed potent in vitro growth inhibition of M.tb, highlighting their potential as inhibitors (Sutherland et al., 2022).
Serotonin 5-HT6 Receptor Antagonism
Research into the synthesis of 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with a substituent amino group in the 7 position showed significant 5-HT6 antagonist activity. This study contributes to the understanding of the structure-activity relationship for the development of new highly effective 5-HT6 antagonists (Ivachtchenko et al., 2013).
Wirkmechanismus
Target of Action
The primary target of TCMDC-124917 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is a member of the cyclin-dependent like protein kinase family (PfCLK1-4), which are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .
Mode of Action
TCMDC-124917 interacts with PfCLK3 by inhibiting its activity . The co-crystal structure of the essential malarial kinase PfCLK3 with the reversible inhibitor TCMDC-124917 has been solved . This facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-124917 affects the RNA splicing process in the malarial parasite . PfCLK3, along with other members of the PfCLK family, plays a role in the processing of parasite RNA . Therefore, inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .
Pharmacokinetics
The pharmacokinetics of traditional chinese medicine (tcm), which tcmdc-124917 is a part of, mainly focus on preclinical pharmacokinetics . When TCM and western medicine are both metabolized by CYP450 and coadministered, a potential herb-drug interaction might occur .
Result of Action
The inhibition of PfCLK3 by TCMDC-124917 results in the disruption of the RNA splicing process in the malarial parasite . This disruption is essential for the survival of the blood stage of the most virulent species of human malaria, Plasmodium falciparum . Therefore, TCMDC-124917 has a parasiticidal effect .
Action Environment
The global fight against malaria, the distribution of over 05 billion insecticide impregnated bed nets since 2015, together with artemisinin-based combination therapies, has contributed to 20 million fewer cases of malaria being reported in 2017 compared to 2010 . Despite this success, the rate of reduction in malaria has stalled with no significant reduction seen over the last 3 years . This, together with evidence of the emergence of resistance to both artemisinin and partner drugs including piperaquine and mefloquine, means that there is a danger that the progress made in the reduction of malaria will be reversed unless new medicines with novel mechanisms of action are discovered .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
TCMDC-124917 interacts with the enzyme PfCLK3, a member of the cyclin-dependent like protein kinase family in Plasmodium falciparum . This interaction is crucial for the regulation of malarial parasite RNA splicing, which is essential for the survival of the parasite .
Cellular Effects
TCMDC-124917 has been shown to have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role . It influences cell function by inhibiting the activity of PfCLK3, thereby disrupting the normal RNA splicing process within the parasite .
Molecular Mechanism
The molecular mechanism of TCMDC-124917 involves binding interactions with the PfCLK3 enzyme . This binding inhibits the enzyme’s activity, leading to disruption in the RNA splicing process. This disruption can lead to the death of the parasite, making TCMDC-124917 a potential antimalarial agent .
Eigenschaften
IUPAC Name |
2-ethyl-5-methyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-3-17-19(15-7-5-4-6-8-15)20-22-14(2)13-18(25(20)24-17)23-16-9-11-21-12-10-16/h4-13H,3H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRFYWKJBXFAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4611662.png)
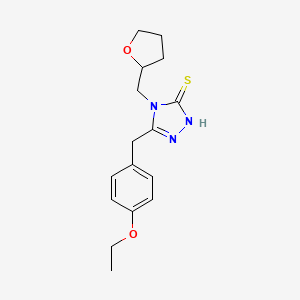
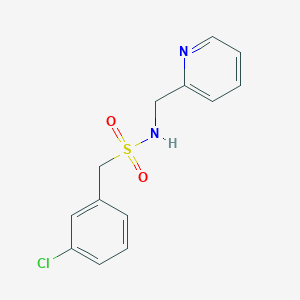
![(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid](/img/structure/B4611682.png)
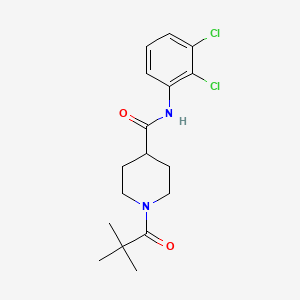

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenyl 2-furoate](/img/structure/B4611733.png)
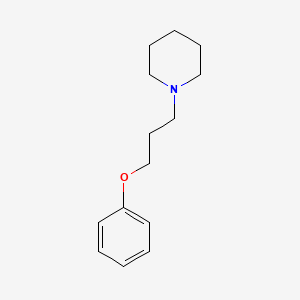
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4611743.png)
![N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4611744.png)
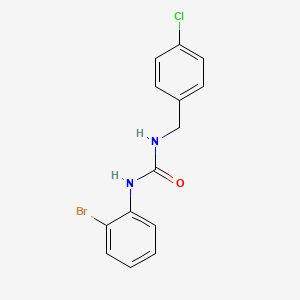
![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4611749.png)
![4-methyl-N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4611766.png)
![1-butyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4611769.png)
